molecular formula C14H10F3NO B5695417 2,2,2-trifluoro-N,N-diphenylacetamide

2,2,2-trifluoro-N,N-diphenylacetamide

Cat. No.: B5695417
M. Wt: 265.23 g/mol
InChI Key: ZMJSWAIATYIZKV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N,N-diphenylacetamide is a chemical compound characterized by its trifluoromethyl group and two phenyl rings attached to the nitrogen atoms of the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N,N-diphenylacetamide typically involves the reaction of trifluoroacetic anhydride with diphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N,N-diphenylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form trifluoromethyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of related amines.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group or the phenyl rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium catalysts.

  • Substitution reactions can be facilitated by nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation can yield trifluoromethyl ketones or carboxylic acids.

  • Reduction can produce trifluoromethylamines.

  • Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N,N-diphenylacetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including the design of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N,N-diphenylacetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with biological targets, leading to inhibition or activation of specific enzymes or receptors. The phenyl rings may also play a role in binding to protein targets, influencing biological processes.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetamide

  • N,N-Dimethyltrifluoroacetamide

  • Trifluoroacetic acid derivatives

Uniqueness: 2,2,2-Trifluoro-N,N-diphenylacetamide stands out due to its dual phenyl groups, which can enhance its binding affinity and specificity compared to similar compounds. This unique structure makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)13(19)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJSWAIATYIZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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